N3-PEG6-Propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-PEG6-Propanehydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is characterized by its azide group, which allows it to participate in click chemistry reactions. It is primarily used in scientific research for the targeted degradation of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
N3-PEG6-Propanehydrazide is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and hydrazide groups. The typical synthetic route includes:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride.
Introduction of Azide Group: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Formation of Propanehydrazide: The azide-functionalized polyethylene glycol is further reacted with hydrazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride.
Azide Introduction: The activated polyethylene glycol is then reacted with sodium azide in large reactors.
Hydrazide Formation: The azide-functionalized polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N3-PEG6-Propanehydrazide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires copper sulfate and sodium ascorbate as reagents, and is carried out in an aqueous or organic solvent.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction does not require a catalyst and is carried out under mild conditions, often in aqueous media.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are used in the synthesis of PROTACs and other bioactive molecules.
Scientific Research Applications
N3-PEG6-Propanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
N3-PEG6-Propanehydrazide functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The azide group in this compound allows it to form stable triazole linkages with alkyne-containing molecules through click chemistry. This linkage facilitates the formation of PROTACs, which recruit E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
N3-PEG6-Propanehydrazide is unique due to its polyethylene glycol backbone and azide functionality, which provide flexibility and reactivity in click chemistry reactions. Similar compounds include:
N3-PEG4-Propanehydrazide: A shorter polyethylene glycol linker with similar reactivity.
N3-PEG8-Propanehydrazide: A longer polyethylene glycol linker with increased flexibility.
N3-PEG6-Butanehydrazide: A similar compound with a butane backbone instead of propane.
These compounds share similar chemical properties but differ in their chain length and backbone structure, which can influence their reactivity and application in different contexts.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N5O7/c16-19-15(21)1-3-22-5-7-24-9-11-26-13-14-27-12-10-25-8-6-23-4-2-18-20-17/h1-14,16H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEYWPBSZJWTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.